molecular formula C25H32N4O3 B11370743 2-(2-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11370743
M. Wt: 436.5 g/mol
InChI Key: BZCNTEOCIHFIHP-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are significant targets for treating various neurological and cardiovascular conditions.

Preparation Methods

The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes several types of chemical reactions:

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O3/c1-3-13-29-21-12-11-19(16-20(21)27-24(29)17-28-14-7-4-8-15-28)26-25(30)18-32-23-10-6-5-9-22(23)31-2/h5-6,9-12,16H,3-4,7-8,13-15,17-18H2,1-2H3,(H,26,30)

InChI Key

BZCNTEOCIHFIHP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCCCC4

Origin of Product

United States

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